molecular formula C21H17N3O3S B4011245 N-allyl-2-(2,5-dioxo-1-pyrrolidinyl)-N-phenyl-1,3-benzothiazole-6-carboxamide

N-allyl-2-(2,5-dioxo-1-pyrrolidinyl)-N-phenyl-1,3-benzothiazole-6-carboxamide

Cat. No. B4011245
M. Wt: 391.4 g/mol
InChI Key: HZGITWOESKYNHT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves complex reactions that allow for the introduction of various substituents, which can significantly alter the compound's properties and activities. For example, the asymmetric synthesis of 2-substituted and 2,5-disubstituted pyrrolidines from benzotriazole and phenylglycinol showcases the intricate steps required to create such compounds, emphasizing the importance of chiral centers and the influence of different reagents (Katritzky et al., 1999). Additionally, the synthesis and characterization of liquid crystalline compounds, such as p-phenylenediamine derivatives, highlight the creative approaches in modifying molecular structures to impart desired properties (L. Qingjun, 2007).

Molecular Structure Analysis

Molecular structure analysis often involves various spectroscopic techniques, including NMR, FT-IR, and X-ray crystallography, to confirm the configurations and conformations of newly synthesized compounds. For instance, experimental and theoretical studies on functionalization reactions provide insight into the mechanisms and structural outcomes of chemical reactions, contributing to a deeper understanding of the compound's molecular framework (İ. Yıldırım et al., 2005).

Chemical Reactions and Properties

The reactivity of a compound is profoundly influenced by its functional groups and structural features. Research into electrophilic cyclization of N-allyl(propargyl)-5-amino-1H-pyrazole-4-carboxamides, for example, showcases the compound's potential to undergo cyclization reactions, leading to various biologically active derivatives (N. Bondarenko et al., 2015). Such studies are crucial for understanding the chemical versatility and potential applications of these compounds.

Physical Properties Analysis

The physical properties of a compound, such as melting point, solubility, and crystal structure, are essential for its practical applications. The synthesis, crystal structure, and DFT study of compounds like 6-(2-Fluorophenyl)-N-(p-Tolyl)Imidazo[1,2-A]Pyridine-2-Carboxamide illustrate the importance of physical characterization in determining the suitability of compounds for specific purposes (Yu-Mei Qin et al., 2019).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity, stability, and interactions with biological targets, is fundamental for developing new compounds with potential therapeutic uses. Investigations into the synthesis and characterization of novel benzoxazine monomers containing allyl groups highlight the exploration of chemical properties to develop high-performance materials (T. Agag & T. Takeichi, 2003).

properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-phenyl-N-prop-2-enyl-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S/c1-2-12-23(15-6-4-3-5-7-15)20(27)14-8-9-16-17(13-14)28-21(22-16)24-18(25)10-11-19(24)26/h2-9,13H,1,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZGITWOESKYNHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(C1=CC=CC=C1)C(=O)C2=CC3=C(C=C2)N=C(S3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-allyl-2-(2,5-dioxo-1-pyrrolidinyl)-N-phenyl-1,3-benzothiazole-6-carboxamide
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N-allyl-2-(2,5-dioxo-1-pyrrolidinyl)-N-phenyl-1,3-benzothiazole-6-carboxamide
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N-allyl-2-(2,5-dioxo-1-pyrrolidinyl)-N-phenyl-1,3-benzothiazole-6-carboxamide
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N-allyl-2-(2,5-dioxo-1-pyrrolidinyl)-N-phenyl-1,3-benzothiazole-6-carboxamide
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N-allyl-2-(2,5-dioxo-1-pyrrolidinyl)-N-phenyl-1,3-benzothiazole-6-carboxamide
Reactant of Route 6
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N-allyl-2-(2,5-dioxo-1-pyrrolidinyl)-N-phenyl-1,3-benzothiazole-6-carboxamide

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